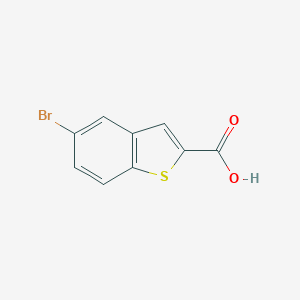

5-Bromo-1-benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

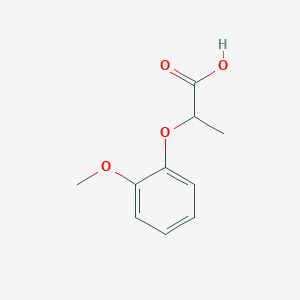

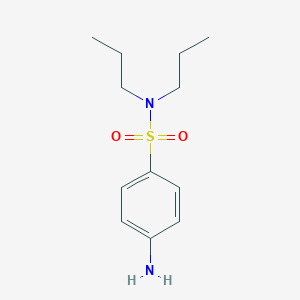

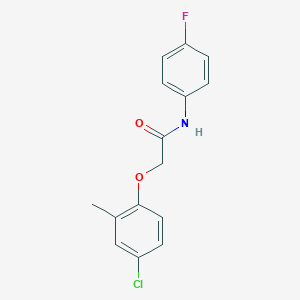

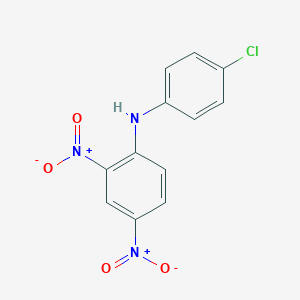

5-Bromo-1-benzothiophene-2-carboxylic acid is a chemical compound with the empirical formula C9H5BrO2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 5-Bromo-1-benzothiophene-2-carboxylic acid is 257.10 . The SMILES string representation is OC(=O)c1cc2cc(Br)ccc2s1 .Physical And Chemical Properties Analysis

5-Bromo-1-benzothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-1-benzothiophene-2-carboxylic acid: is a valuable building block in organic synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, making it a versatile reagent for constructing complex molecules. For instance, it can be used in Suzuki coupling reactions to create biaryl structures, which are prevalent in many pharmaceutical compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various therapeutic agents. Its benzothiophene core is a common motif in drugs that target central nervous system disorders and cancer. Modifications of the carboxylic acid group can lead to the development of novel compounds with potential as inhibitors or receptor modulators .

Agrochemical Development

The benzothiophene derivative is also instrumental in agrochemical development. Researchers can modify it to create new pesticides and herbicides. Its structural similarity to naturally occurring compounds allows for the design of bioactive molecules that can interact with specific biological targets in pests .

Dyestuff and Pigment Industry

In the dyestuff and pigment industry, 5-Bromo-1-benzothiophene-2-carboxylic acid can be used to synthesize dyes with unique properties. The bromine atom allows for further functionalization, leading to the creation of dyes with specific absorption spectra for use in textiles and inks .

Material Science

This compound finds applications in material science, particularly in the synthesis of organic semiconductors. Its planar structure and ability to engage in π-π stacking interactions make it suitable for the development of conductive polymers used in electronic devices .

Anticancer Activity

Some derivatives of benzothiophene have shown significant anticancer activities. By modifying the 5-Bromo-1-benzothiophene-2-carboxylic acid molecule, researchers can develop compounds that inhibit the growth of various cancer cell lines, such as leukemia, lung cancer, and melanoma, potentially leading to new cancer therapies .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzofuran derivatives, which are structurally similar to this compound, have been shown to exhibit significant biological activities, including anticancer effects .

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells

Biochemical Pathways

Given the observed anticancer activities of similar compounds, it is possible that this compound may affect pathways related to cell growth and proliferation .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it is soluble in some organic solvents such as ethanol and dimethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Based on the observed effects of similar compounds, it is possible that this compound may inhibit cell growth, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-benzothiophene-2-carboxylic acid may be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments than in aqueous ones . Additionally, it should be stored at 2-8°C and protected from light to maintain its stability .

Eigenschaften

IUPAC Name |

5-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFNEFYXIPHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353282 | |

| Record name | 5-bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-benzothiophene-2-carboxylic acid | |

CAS RN |

7312-10-9 | |

| Record name | 5-bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)